molecular formula C9H17NO B13343264 (1-Oxaspiro[4.4]nonan-2-yl)methanamine

(1-Oxaspiro[4.4]nonan-2-yl)methanamine

Cat. No.: B13343264
M. Wt: 155.24 g/mol
InChI Key: DEHBWYJUBPJWKU-UHFFFAOYSA-N
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Description

(1-Oxaspiro[4.4]nonan-2-yl)methanamine (CAS Number: 1597625-90-5) is a high-value spirocyclic amine building block engineered for advanced research and development. This compound features a unique 1-oxaspiro[4.4]nonane core structure, which provides a rigid, three-dimensional scaffold that enhances stereochemical control in synthetic chemistry and is highly valuable for modulating the properties of more complex molecules . The primary amine functionality serves as a versatile handle for further derivatization, making this compound an excellent intermediate for constructing novel molecular architectures in pharmaceutical and agrochemical research . Its constrained spirocyclic geometry is particularly significant in medicinal chemistry, where it is used to influence molecular recognition and binding properties in the design of bioactive compounds . The unique structural motif is being investigated in cutting-edge therapeutic areas. For instance, related spirocyclic analogues are key components in the development of potent inhibitors for enzymes like Arginase (ARG), which is a promising target in immuno-oncology and for treating cardiovascular and neurodegenerative diseases . Furthermore, the core spirocyclic scaffold is featured in research for novel Salt Inducible Kinase (SIK) inhibitors, highlighting its relevance in modern drug discovery programs . This compound is supplied with high purity to ensure reliability and reproducibility in complex synthetic pathways and is intended for Research Use Only.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-oxaspiro[4.4]nonan-2-ylmethanamine

InChI

InChI=1S/C9H17NO/c10-7-8-3-6-9(11-8)4-1-2-5-9/h8H,1-7,10H2

InChI Key

DEHBWYJUBPJWKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxaspiro[4.4]nonan-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an amine in the presence of a suitable catalyst to form the spirocyclic structure. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-Oxaspiro[4.4]nonan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Scientific Research Applications of (1-Oxaspiro[4.4]nonan-2-yl)methanamine

This compound hydrochloride is a chemical compound with applications in scientific research . Research indicates that derivatives of amine compounds, including this compound, may serve as ligands for neurotransmitter receptors, potentially influencing neurochemical pathways. Studies have highlighted the synthesis of new compounds based on this amine that exhibited activity as neurotransmitter receptor ligands, suggesting a mechanism where these compounds could modulate synaptic transmission or receptor activity.

Synthesis and Properties

The synthesis, properties, and applications of oxa-spirocycles, including this compound hydrochloride, have been studied .

Neurotransmitter Receptor Interaction

Derivatives of this compound may act as ligands for neurotransmitter receptors, potentially affecting neurochemical pathways. These compounds can modulate synaptic transmission or receptor activity.

Related Research

5-Methylhex-4-EN-1-amine, a related compound, also has applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
  • Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
  • Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

In Vitro Studies

In vitro studies of 5-Methylhex-4-EN-1-amine and its derivatives have shown varying degrees of biological activity:

  • Cytotoxicity: Some derivatives demonstrated low cytotoxicity at concentrations up to 20 µM when tested on VERO cells, indicating a favorable safety profile for potential therapeutic applications.
  • Antiviral Activity: The compound's derivatives have been evaluated for their antiviral properties, with promising results against certain viral strains.

Case Studies

Case studies involving 5-Methylhex-4-EN-1-amine have examined its biological effects:

  • Study on Antimicrobial Activity: A study assessed the antimicrobial properties of various amines, including this compound, against bacterial strains, and results indicated a significant inhibition of growth in specific pathogens, suggesting its potential as an antimicrobial agent.
  • Neuropharmacological Effects: Research involving animal models has indicated that compounds related to this compound may influence behavior and neurochemical levels, pointing towards potential applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of (1-Oxaspiro[4.4]nonan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heteroatoms

a. {1,4-Dioxaspiro[4.4]nonan-2-yl}methanamine
  • Molecular Formula: C₈H₁₅NO₂
  • Properties : Higher molecular weight (157.21 g/mol ) and altered solubility profile (liquid at room temperature, per ).
  • Applications : Used as a synthetic intermediate in heterocyclic chemistry, similar to oxazoline derivatives ().
b. {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
  • Molecular Formula: C₈H₁₅NO₂
  • Key Differences : Oxygen atoms at positions 1 and 7, altering ring strain and electronic distribution.
c. {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide
  • Molecular Formula: C₉H₁₇NO₃S
  • Key Differences : Primary amine replaced with a sulfonamide group (-SO₂NH₂), significantly increasing molecular weight (219.30 g/mol ) and altering acidity/basicity ().
  • Applications : Sulfonamide derivatives are common in medicinal chemistry for enzyme inhibition.

Spiro Compounds with Varied Ring Sizes

a. 2-{2-Oxaspiro[3.5]nonan-7-yl}ethan-1-amine
  • Molecular Formula: C₁₀H₁₉NO
  • Key Differences : Spiro system (3.5) creates a smaller cyclopropane ring fused to a larger cyclohexane-like ring. The extended ethylamine side chain may enhance flexibility ().
b. {5-Oxaspiro[2.4]heptan-6-yl}methanamine
  • Molecular Formula: C₇H₁₃NO

Functional Analogues in Agrochemicals

a. Spiromesifen
  • Structure: Contains a 1-oxaspiro[4.4]nonan moiety with a trimethylphenyl substituent.
  • Applications: Commercial acaricide targeting lipid biosynthesis in mites. Its metabolite, spiromesifenenol, retains the spiro core ().
  • Comparison : The trimethylphenyl group enhances hydrophobicity (clogP ~5.14), unlike the primary amine in the target compound, which is more polar.
a. (5-Phenylfuran-2-yl)methanamine Derivatives
  • Activity : Demonstrated SIRT2 inhibition (IC₅₀ ~10–100 μM) dependent on substituents and linker groups (e.g., urea linkers enhanced potency) ().

Table 1: Key Properties of (1-Oxaspiro[4.4]nonan-2-yl)methanamine and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₈H₁₅NO 141.21 Primary amine, mono-oxygen spiro Drug precursor, agrochemicals
{1,4-Dioxaspiro[4.4]nonan-2-yl}methanamine C₈H₁₅NO₂ 157.21 Two oxygen atoms, liquid state Heterocyclic synthesis
Spiromesifen C₂₃H₃₀O₃ 370.49 Trimethylphenyl substituent Acaricide (lipid biosynthesis)
{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonamide C₉H₁₇NO₃S 219.30 Sulfonamide group Enzyme inhibition studies

Biological Activity

(1-Oxaspiro[4.4]nonan-2-yl)methanamine is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular structure of this compound features a spirocyclic framework that may influence its interaction with biological targets. The presence of nitrogen in the methanamine group suggests potential for various pharmacological effects.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific biological activities associated with this compound are summarized below.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of HIV-1 replication
Anti-inflammatoryReduction of nitric oxide production in macrophages
AnticancerInhibition of melanoma cell viability
NeuroprotectiveReduction of brain damage in ischemic models

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies suggest that its activity may be linked to the following mechanisms:

  • Inhibition of Viral Replication : The compound has shown promise in inhibiting the replication of HIV-1, potentially through interaction with viral proteins that facilitate replication and transport within host cells .
  • Anti-inflammatory Pathways : Studies have indicated that this compound can reduce the production of nitric oxide (NO) in macrophages, which is a critical mediator in inflammatory responses . This suggests a potential application in treating inflammatory diseases.
  • Cytotoxic Effects on Cancer Cells : Research has demonstrated that compounds with similar structural motifs can inhibit cell viability in melanoma models, indicating potential use as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of this compound and related compounds in various biological contexts:

  • HIV Replication Inhibition : A study explored the compound's ability to inhibit HIV replication by targeting specific viral proteins. Results showed a significant reduction in viral load without notable cytotoxicity to host cells, suggesting a favorable therapeutic index .
  • Inflammation Models : In vitro studies using RAW264.7 macrophage cells demonstrated that treatment with this compound led to a decrease in NO production by approximately 25% at a concentration of 50 µM, indicating its potential as an anti-inflammatory agent .
  • Melanoma Cell Studies : Another investigation assessed the cytotoxic effects on melanoma cells, revealing that the compound significantly reduced cell viability over a 48-hour treatment period, highlighting its potential role in cancer therapy .

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